Cas no 101153-41-7 (2H-1-Benzopyran-7-ol,3-(2-hydroxy-3,4-dimethoxyphenyl)-)
101153-41-7 structure
Product Name:2H-1-Benzopyran-7-ol,3-(2-hydroxy-3,4-dimethoxyphenyl)-
Numero CAS:101153-41-7
MF:C17H16O5
MW:300.305945396423
CID:167473
PubChem ID:11779541
Update Time:2025-07-13
2H-1-Benzopyran-7-ol,3-(2-hydroxy-3,4-dimethoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1-Benzopyran-7-ol,3-(2-hydroxy-3,4-dimethoxyphenyl)-
- Odoriflavene
- HY-N7969
- FT-0775291
- LMPK12080069
- CS-0138901
- 7,2'-Dihydroxy-3',4'-dimethoxyisoflav-3-ene
- 101153-41-7
- AKOS040760604
- E88834
- 3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol
- FS-7212
- DA-76388
-
- Inchi: 1S/C17H16O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3
- Chiave InChI: SZZKTMJLZNFNGL-UHFFFAOYSA-N
- Sorrisi: O1C2C=C(C=CC=2C=C(C1)C1C=CC(=C(C=1O)OC)OC)O
Proprietà calcolate
- Massa esatta: 300.09977361g/mol
- Massa monoisotopica: 300.09977361g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 410
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 68.2Ų
Proprietà sperimentali
- Colore/forma: Powder
2H-1-Benzopyran-7-ol,3-(2-hydroxy-3,4-dimethoxyphenyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2006-1 mg |
Odoriflavene |
101153-41-7 | 1mg |
¥3633.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2006-10 mg |
Odoriflavene |
101153-41-7 | 98% | 10mg |
¥ 4,280 | 2023-07-10 | |
| TargetMol Chemicals | TN2006-1 mL * 10 mM (in DMSO) |
Odoriflavene |
101153-41-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2950 | 2023-09-15 | |
| TargetMol Chemicals | TN2006-10mg |
Odoriflavene |
101153-41-7 | 10mg |
¥ 4280 | 2024-07-19 | ||
| TargetMol Chemicals | TN2006-1 ml * 10 mm |
Odoriflavene |
101153-41-7 | 1 ml * 10 mm |
¥ 2950 | 2024-07-19 | ||
| A2B Chem LLC | AX03324-5mg |
Odoriflavene |
101153-41-7 | ≥95% | 5mg |
$477.00 | 2024-04-20 |
2H-1-Benzopyran-7-ol,3-(2-hydroxy-3,4-dimethoxyphenyl)- Letteratura correlata
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
101153-41-7 (2H-1-Benzopyran-7-ol,3-(2-hydroxy-3,4-dimethoxyphenyl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti